molecular formula C17H18ClNO2S B4274447 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B4274447
M. Wt: 335.8 g/mol
InChI Key: QJZAVEUXLQYZSB-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a tetrahydroquinoline ring, with a chloro and two methyl substituents on the phenyl ring. Its distinct structure makes it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The sulfonylation step involves the introduction of the sulfonyl group, which can be carried out using sulfonyl chlorides in the presence of a base such as pyridine. The final step includes the chlorination and methylation of the phenyl ring, which can be achieved using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like nitro groups can be introduced using nitrating agents such as nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, and halogenating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane-associated processes and signaling pathways.

Comparison with Similar Compounds

  • 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine
  • (S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide

Comparison: Compared to similar compounds, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-12-11-17(13(2)10-15(12)18)22(20,21)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZAVEUXLQYZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

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